Zoniporide dihydrochloride

Descripción general

Descripción

El dihidrocloruro de zoniporida es un potente e inhibitor selectivo de la isoforma 1 del intercambiador sodio-hidrógeno (NHE-1). Este compuesto es conocido por sus efectos cardioprotectores, particularmente en la reducción de lesiones miocárdicas e insultos isquémicos . También ha mostrado una actividad antitumoral potencial .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del dihidrocloruro de zoniporida implica varios pasos clave:

Formación de Beta-Cetoéster: El monoéster etílico del ácido malónico se convierte en beta-cetoéster formando el éster trimetilsililo correspondiente con cloruro de trimetilsililo y piridina en éter, seguido de desprotonación con n-butil litio y acilación con cloruro de ciclopropanocarbonilo en dimetoxietano.

Formación de Enamina: El beta-cetoéster se trata con N,N-dimetilformamida dimetil acetal en reflujo para obtener la enamina.

Diazotación y Reducción: La quinolina-5-amina se somete a diazotación con nitrito de sodio en agua/ácido clorhídrico, seguida de reducción con cloruro de estaño(II) dihidratado en ácido clorhídrico para formar la sal dihidrocloruro correspondiente.

Condensación: La enamina se condensa con hidracina en presencia de trietilamina en etanol en reflujo para producir el éster de pirazol.

Métodos de Producción Industrial: La producción industrial del dihidrocloruro de zoniporida sigue rutas sintéticas similares, pero puede implicar la optimización de las condiciones de reacción y el escalado de los procesos para garantizar un alto rendimiento y pureza.

Tipos de Reacciones:

Oxidación y Reducción: El dihidrocloruro de zoniporida puede sufrir reacciones de oxidación y reducción, particularmente en presencia de agentes oxidantes o reductores fuertes.

Reacciones de Sustitución: Este compuesto puede participar en reacciones de sustitución, especialmente sustituciones nucleofílicas, debido a la presencia de grupos funcionales reactivos.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Solventes: Dimetilsulfóxido, etanol, tetrahidrofurano.

Productos Mayores Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Biochemical Properties

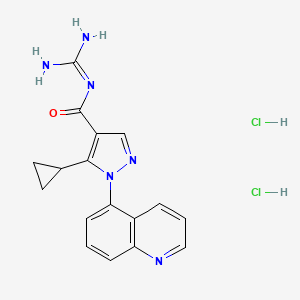

- Chemical Name : [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride

- Molecular Weight : Approximately 321.2 g/mol

- Selectivity : Highly selective for NHE1 over other isoforms (IC50 values: NHE1 = 14 nM, NHE2 = 2200 nM, NHE3 = 220000 nM) .

Cardioprotection

Zoniporide has been extensively studied for its cardioprotective effects in various preclinical models:

- In Vitro Studies : Zoniporide demonstrated significant inhibition of NHE1 activity in isolated rat ventricular myocytes, showing an IC50 of approximately 73 nM at normothermic conditions . This inhibition correlates with reduced cell swelling and improved cell viability under ischemic conditions.

- In Vivo Studies : In rabbit models of myocardial ischemia-reperfusion injury, zoniporide significantly reduced infarct size by up to 83% at a concentration of 50 nM . Additionally, it enhanced cardiac contractile function post-ischemia and reduced the incidence of ventricular fibrillation during reperfusion .

Cancer Research

Recent studies suggest that zoniporide may also play a role in cancer treatment:

- Breast Cancer : Zoniporide has been shown to inhibit matrix metalloproteinases (MMP2/9) activity, which are crucial for cancer cell invasion and metastasis . This property indicates its potential as an adjunct therapy in breast cancer management.

Case Studies

Mecanismo De Acción

El dihidrocloruro de zoniporida ejerce sus efectos inhibiendo selectivamente la isoforma 1 del intercambiador sodio-hidrógeno (NHE-1). Esta inhibición evita el intercambio de iones sodio por iones hidrógeno a través de las membranas celulares, lo que reduce los niveles intracelulares de sodio y protege a las células del daño isquémico. Los objetivos moleculares del compuesto incluyen NHE-1, y sus vías implican la regulación del pH intracelular y el volumen celular .

Compuestos Similares:

Amilorida: Otro inhibidor del intercambiador sodio-hidrógeno, pero menos selectivo que el dihidrocloruro de zoniporida.

Cariporida: Un compuesto similar con propiedades inhibitorias del intercambiador sodio-hidrógeno, pero con perfiles de selectividad y potencia diferentes.

Singularidad: El dihidrocloruro de zoniporida es único debido a su alta selectividad para NHE-1 y sus potentes actividades cardioprotectoras y antitumorales. Su capacidad para inhibir selectivamente NHE-1 con efectos mínimos sobre otras isoformas lo convierte en una herramienta valiosa en la investigación científica .

Comparación Con Compuestos Similares

Amiloride: Another sodium-hydrogen exchanger inhibitor, but less selective compared to Zoniporide dihydrochloride.

Cariporide: A similar compound with sodium-hydrogen exchanger inhibitory properties but different selectivity and potency profiles.

Uniqueness: this compound is unique due to its high selectivity for NHE-1 and its potent cardioprotective and antitumor activities. Its ability to selectively inhibit NHE-1 with minimal effects on other isoforms makes it a valuable tool in scientific research .

Actividad Biológica

Zoniporide dihydrochloride, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), has garnered attention for its significant biological activities, particularly in cardioprotection and cancer research. This article explores its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Chemical Name: [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride

- Molecular Formula: C13H13Cl2N3O

- Purity: ≥99%

- Alternative Names: CP 597396

Zoniporide selectively inhibits NHE1, which plays a crucial role in regulating intracellular pH by exchanging sodium ions for protons. The compound exhibits high selectivity over other NHE isoforms, with inhibition constants (K_i values) as follows:

Cardioprotective Effects

Zoniporide has been shown to provide cardioprotection during ischemic events. In isolated rat hearts subjected to hypothermic ischemia and subsequent reperfusion, zoniporide administration resulted in:

- Improved left ventricular end-diastolic pressure.

- Enhanced developed pressures and coronary perfusion pressure.

- Reduced myocardial myeloperoxidase activity, indicating decreased neutrophil accumulation .

In vitro studies demonstrated that zoniporide inhibited NHE1 activity in ventricular myocytes and platelets with IC_50 values around 67 nM at normothermic conditions and 73 nM at hypothermic conditions .

Cancer Research Applications

Zoniporide also displays anti-invasive properties in cancer cells. It has been reported to inhibit matrix metalloproteinases (MMP2/9) activity, which is crucial for cancer cell invasion and metastasis. In breast cancer cell lines, zoniporide treatment led to a significant reduction in cell invasion capabilities .

Comparative Efficacy

A comparative analysis of zoniporide with other NHE inhibitors such as eniporide and cariporide reveals its superior potency and selectivity:

| Compound | IC_50 (NHE1) | Selectivity (NHE2/NHE3) |

|---|---|---|

| Zoniporide | 14 nM | 157-fold / 15,700-fold |

| Eniporide | 23 nM | 27-fold / 49-fold |

| Cariporide | 36 nM | Not specified |

Zoniporide is approximately 1.64 to 2.6 times more potent than eniporide or cariporide at inhibiting human NHE1 .

Case Studies and Research Findings

Several studies highlight the biological activity of zoniporide:

- Isolated Myocyte Studies : In experiments involving isolated rat ventricular myocytes, zoniporide significantly inhibited H^+ efflux rates following intracellular acidification, confirming its role as a potent NHE1 inhibitor .

- In Vivo Models : In animal models simulating human ischemic conditions, zoniporide demonstrated significant cardioprotective benefits, making it a candidate for further clinical exploration in cardiac therapies .

- Cancer Cell Line Studies : Zoniporide's ability to inhibit MMP2/9 activity was confirmed through assays on breast cancer cell lines, indicating its potential as an anti-cancer agent .

Análisis De Reacciones Químicas

Oxidation Reactions

Zoniporide dihydrochloride undergoes enzymatic oxidation via aldehyde oxidase (AO) , forming metabolites such as 2-oxo-zoniporide . This reaction occurs in the absence of NADPH, distinguishing it from cytochrome P450-mediated pathways .

Experimental Data:

| Substrate Concentration (µM) | Incubation Time (min) | Metabolite Formation (%) |

|---|---|---|

| 1 | 90 | 58.4 ± 3.2 |

| 5 | 90 | 62.1 ± 2.8 |

| 15 | 90 | 65.9 ± 4.1 |

Conditions: Human liver S9 fractions (2.5 mg/mL protein), 37°C, pH 7.4 .

Key findings:

-

2-oxo-zoniporide is identified via LC-MS/MS with a molecular ion at m/z 337 .

-

AO-mediated oxidation occurs at the quinoline ring, confirmed by mass spectral analysis .

Substitution Reactions

During synthesis, this compound forms through acylation and condensation reactions. A critical step involves the reaction of a pyrazole intermediate with guanidine hydrochloride .

Hydrolysis

Under physiological conditions, this compound undergoes pH-dependent hydrolysis, particularly in acidic environments. This reaction affects its stability during storage and in vitro assays .

Stability Data:

| pH | Temperature (°C) | Half-life (h) |

|---|---|---|

| 7.4 | 25 | 48.2 ± 1.5 |

| 3.0 | 25 | 12.7 ± 0.9 |

Conditions: Phosphate buffer, 1 mg/mL this compound.

Reagent Interactions

Common reagents used in this compound reactions include:

| Reagent | Role | Example Use |

|---|---|---|

| Sodium nitrite | Diazotation agent | Formation of diazonium intermediates |

| Tin(II) chloride dihydrate | Reducing agent | Reduction of nitro groups |

| Guanidine hydrochloride | Condensation agent | Acylguanidine formation |

Metabolic Stability

-

Aldehyde oxidase is the primary enzyme responsible for zoniporide metabolism, with 90-minute incubation identified as optimal for metabolic stability assays .

-

Protein concentration in S9 fractions (1.5–2.5 mg/mL) directly correlates with metabolite formation rates .

Inhibition of NHE1

-

Zoniporide binds to NHE1 via ionic interactions at physiological pH, inhibiting Na+/H+ exchange with an IC₅₀ of 14 nM .

Structural Insights

The canonical SMILES for this compound is:

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl.Cl .

Key functional groups include:

Propiedades

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZNPJAGKWHEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.